Cas no 851958-76-4 (Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)-)

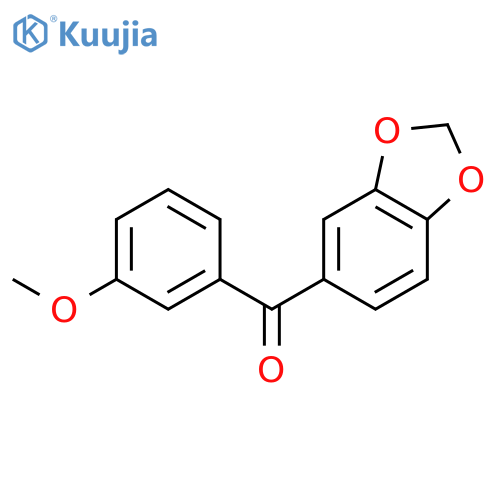

851958-76-4 structure

商品名:Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)-

CAS番号:851958-76-4

MF:C15H12O4

メガワット:256.253384590149

CID:1834923

Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)- 化学的及び物理的性質

名前と識別子

-

- METHANONE, 1,3-BENZODIOXOL-5-YL(3-METHOXYPHENYL)-

- 1,3-Benzodioxol-5-yl(3-methoxyphenyl)methanone

- LogP

- Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)-

-

計算された属性

- せいみつぶんしりょう: 256.074

- どういたいしつりょう: 256.074

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.8A^2

じっけんとくせい

- 密度みつど: 1.264

- ふってん: 426.9°C at 760 mmHg

- フラッシュポイント: 192°C

- 屈折率: 1.595

Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AH74691-1g |

METHANONE, 1,3-BENZODIOXOL-5-YL(3-METHOXYPHENYL)- |

851958-76-4 | 97% | 1g |

$993.00 | 2024-04-19 | |

| A2B Chem LLC | AH74691-5g |

METHANONE, 1,3-BENZODIOXOL-5-YL(3-METHOXYPHENYL)- |

851958-76-4 | 97% | 5g |

$2523.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664841-1g |

Benzo[d][1,3]dioxol-5-yl(3-methoxyphenyl)methanone |

851958-76-4 | 98% | 1g |

¥10201.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664841-5g |

Benzo[d][1,3]dioxol-5-yl(3-methoxyphenyl)methanone |

851958-76-4 | 98% | 5g |

¥26685.00 | 2024-07-28 |

Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)- 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

851958-76-4 (Methanone, 1,3-benzodioxol-5-yl(3-methoxyphenyl)-) 関連製品

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量